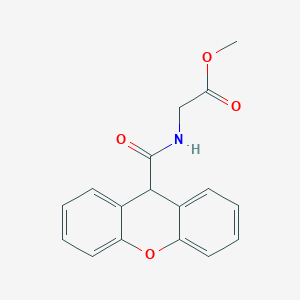

methyl N-(9H-xanthen-9-ylcarbonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate, also known as Fluorescein-5-maleimide, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is a derivative of fluorescein, a green fluorescent dye that has been used in various applications, including microscopy, flow cytometry, and immunoassays. This compound is a highly sensitive and specific labeling reagent that can be used to detect and quantify proteins, peptides, and other biomolecules.

Applications De Recherche Scientifique

Synthesis and Corrosion Inhibition

Arrousse et al. (2021) detailed the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, aiming to investigate its efficacy as a corrosion inhibitor for mild steel in acidic media. The study showcased an economical two-step synthesis method, including the preparation of the benzoic acid derivative from fluorescein and esterification using methanol. The compounds exhibited good corrosion inhibition properties in a 1 M HCl solution, suggesting their potential in protective coatings for steel surfaces (Arrousse et al., 2021).

Biological Activities of Xanthone Derivatives

Pinto, Sousa, and Nascimento (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives. Highlighting the importance of the tricyclic scaffold of xanthones, the review emphasized their antitumor activity and interaction with various biological targets, including protein kinase C (PKC). This work underscores the significance of xanthone derivatives in medicinal chemistry and their potential as therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Xanthones from Natural Sources

Healy et al. (2004) conducted chemical investigations on a microfungus Xylaria sp., isolating new xanthone derivatives from the Australian rainforest tree Glochidion ferdinandi. The study not only expanded the understanding of xanthone natural products but also demonstrated the synthetic potential of methylation reactions in producing crystalline xanthone compounds, which were characterized by comprehensive spectroscopic techniques (Healy et al., 2004).

Environmental and Analytical Applications

Michoud et al. (2017) explored the measurement of methylglyoxal, an α-dicarbonyl compound related to xanthene chemistry, in the atmosphere using proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). This study highlights the relevance of advanced analytical techniques in tracking atmospheric compounds that influence the formation of secondary pollutants, demonstrating the intersection of xanthene chemistry with environmental science (Michoud et al., 2017).

Propriétés

IUPAC Name |

methyl 2-(9H-xanthene-9-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15(19)10-18-17(20)16-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYSTHRZAVZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)